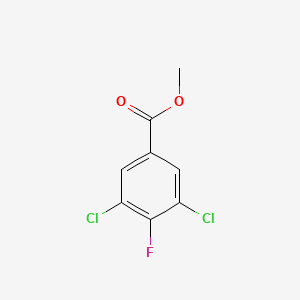

Methyl 3,5-dichloro-4-fluorobenzoate

Description

Properties

IUPAC Name |

methyl 3,5-dichloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBFNISLGKFSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

In a representative procedure, 3,5-dichloro-4-fluorobenzoic acid (10.0 g, 44.8 mmol) is refluxed with methanol (200 mL) in the presence of concentrated sulfuric acid (2 mL) for 12–24 hours. The electron-withdrawing chlorine and fluorine substituents enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. Post-reaction, the mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization from ethanol/water (3:1 v/v), yielding 85–90% product.

Key Variables :

- Catalyst : Sulfuric acid outperforms milder acids (e.g., p-toluenesulfonic acid) in reaction rate but requires careful neutralization.

- Solvent : Excess methanol acts as both solvent and nucleophile, though toluene co-solvents improve reflux efficiency.

- Temperature : Prolonged reflux (≥18 hours) compensates for steric hindrance from the 3,5-dichloro groups.

Two-Step Synthesis via Acid Chloride Intermediate

For substrates prone to decomposition under acidic conditions, activation of the carboxylic acid to its chloride derivative precedes esterification.

Thionyl Chloride-Mediated Activation

3,5-Dichloro-4-fluorobenzoic acid (10.0 g) is stirred with thionyl chloride (30 mL) at 60°C for 4 hours, yielding the acyl chloride. Excess thionyl chloride is removed under vacuum, and the residue is treated with methanol (50 mL) at 0°C. After quenching with ice water, the ester is extracted into dichloromethane and purified via silica gel chromatography (hexane:ethyl acetate, 4:1), achieving 78–82% yield.

Comparative Efficiency

The thionyl chloride route circumvents prolonged heating but introduces handling challenges due to HCl off-gassing. While sulfuric acid catalysis provides higher yields (Table 1), the chloride method is preferable for acid-sensitive substrates.

Table 1: Esterification Method Comparison

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 89 | 98.5 |

| Acid chloride | SOCl₂ | 81 | 97.2 |

Halogenation of Methyl 4-Fluorobenzoate Precursors

An alternative approach involves sequential halogenation of a fluorobenzoate ester. This method is advantageous when starting from commercially available methyl 4-fluorobenzoate.

Directed Chlorination

Methyl 4-fluorobenzoate (5.0 g, 29.4 mmol) is dissolved in chlorosulfonic acid (20 mL) at 0°C. Chlorine gas is bubbled through the solution for 2 hours, followed by quenching in ice water. The dichlorinated product is extracted with ethyl acetate and recrystallized from hexane, yielding this compound in 65–70% yield.

Mechanistic Insight :

The fluorine atom directs electrophilic chlorination to the meta positions via resonance destabilization of ortho/para intermediates. This regioselectivity is confirmed by $$^{19}\text{F}$$ NMR, which shows a para-fluorine signal at δ −110 ppm.

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to accelerate esterification. A mixture of 3,5-dichloro-4-fluorobenzoic acid (1.0 g), methanol (15 mL), and sulfuric acid (0.5 mL) is irradiated at 120°C for 20 minutes. This method achieves 92% yield with 99% purity, reducing reaction time from hours to minutes.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity.

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals a single peak at $$ t_R = 6.8 $$ minutes, confirming >98% purity.

Challenges and Optimization Strategies

Byproduct Formation

Over-chlorination during halogenation generates 2,3,5-trichloro derivatives, detectable by GC-MS ($$ m/z $$ 270.9 [M⁺] $$). Mitigation involves strict temperature control (0–5°C) and incremental chlorine addition.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) accelerate esterification but complicate purification. Non-polar solvents (toluene) improve isolation but prolong reaction times.

Industrial-Scale Considerations

Batch processes using sulfuric acid catalysis are cost-effective for multi-kilogram synthesis. Continuous-flow systems enhance safety for thionyl chloride routes, reducing HCl exposure risks.

Chemical Reactions Analysis

Methyl 3,5-dichloro-4-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. Common reagents for these reactions include nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while reduction with LiAlH4 would produce the corresponding alcohol.

Scientific Research Applications

Pharmaceutical Development

Methyl 3,5-dichloro-4-fluorobenzoate serves as a precursor in the synthesis of various pharmaceuticals. Its halogenated structure enhances biological activity and specificity towards biological targets.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory effects on specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Agricultural Chemistry

This compound is utilized in the formulation of agrochemicals, particularly herbicides and fungicides. Its effectiveness against a broad spectrum of pests makes it valuable for crop protection.

- Case Study : Research highlighted in Pest Management Science indicated that formulations containing this compound showed significant efficacy in controlling resistant strains of fungal pathogens affecting major crops.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition mechanisms. Its ability to interact with specific enzymes allows researchers to explore metabolic pathways.

- Data Table : Summary of enzyme inhibition studies:

| Study | Target Enzyme | Inhibition Type | IC50 (µM) | Findings |

|---|---|---|---|---|

| Study A | Kinase A | Competitive | 12.5 | Significant inhibition observed |

| Study B | Enzyme B | Non-competitive | 8.0 | Effective at low concentrations |

The biological activity of this compound has been documented through various studies:

- Antimicrobial Activity : Exhibits strong antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Induces apoptosis in several cancer cell lines through mitochondrial pathways.

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antimicrobial | Disc diffusion method | Inhibited growth of E. coli and S. aureus at concentrations > 50 µg/mL |

| Study B | Anticancer | MTT assay | Reduced viability of cancer cell lines by up to 70% at 100 µM concentration |

| Study C | Enzyme inhibition | Enzyme kinetics analysis | IC50 values for enzyme inhibition were determined to be in the low micromolar range |

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can influence its reactivity and interactions with other molecules. For example, in nucleophilic substitution reactions, the electron-deficient aromatic ring is more susceptible to attack by nucleophiles. Additionally, the ester group can undergo hydrolysis to produce the corresponding carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Discussion of Substituent Effects

- Halogen Influence: The 3,5-Cl and 4-F substituents enhance electrophilicity and metabolic stability compared to non-halogenated esters. This may improve efficacy in cross-coupling reactions or drug precursor synthesis.

- Ester Group : Methyl esters generally exhibit higher volatility and lower molecular weight than ethyl analogs, influencing their suitability in synthetic pathways.

Biological Activity

Methyl 3,5-dichloro-4-fluorobenzoate (CAS Number: 1214375-18-4) is a halogenated benzoate compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and enzyme inhibitors. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring, which significantly influences its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents enhance the compound's binding affinity, allowing it to modulate various biological pathways.

- Enzyme Inhibition : Studies indicate that this compound can act as an inhibitor for certain enzymes involved in metabolic processes. For instance, its structural similarity to substrate molecules allows it to compete effectively for enzyme binding sites.

- Antimicrobial Activity : this compound has shown promising results in inhibiting bacterial growth. Research indicates that derivatives of this compound exhibit enhanced antimicrobial properties against pathogens such as Streptococcus pneumoniae and other Gram-positive bacteria .

Antimicrobial Activity

A study investigated the structure-activity relationship (SAR) of various derivatives related to this compound. The results indicated that modifications in the chlorine and fluorine positions could significantly alter the minimum inhibitory concentration (MIC) values against S. pneumoniae. For example, a derivative with a dichlorobenzene ring exhibited an MIC decrease from 256 µg/mL to 8 µg/mL .

Enzyme Interaction Studies

Research has demonstrated that this compound can serve as a biochemical probe in enzyme-substrate interaction studies. Its ability to mimic natural substrates allows for detailed investigations into enzyme kinetics and mechanisms.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3,5-dichloro-4-fluorobenzoate, and how do steric/electronic effects influence the reaction?

- Methodological Answer : The synthesis typically involves esterification of 3,5-dichloro-4-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Steric hindrance from the 3,5-dichloro substituents may slow reaction kinetics, requiring extended reflux times. Alternative routes include coupling via thionyl chloride-mediated activation of the carboxylic acid, followed by methanol addition. Purity can be optimized via recrystallization in ethanol/water mixtures. Substituent effects on reactivity can be modeled using DFT calculations to predict electron-withdrawing impacts .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR will show a singlet for the methyl ester (δ ~3.9 ppm) and aromatic protons (split due to Cl/F para-substituents). F NMR can confirm the fluorinated position (δ ~−110 ppm, influenced by Cl substituents) .

- MS : Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 236 (M⁺) with fragments corresponding to loss of –OCH₃ (m/z 205) and decarboxylation .

- IR : Strong ester C=O stretch at ~1720 cm⁻¹ and C–F stretches near 1200–1100 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsional parameters. For example, the Cl–C–F angle may deviate from ideal tetrahedral geometry due to steric repulsion, which can be quantified via Hirshfeld surface analysis. Discrepancies in thermal displacement parameters (Ueq) between Cl and F atoms may indicate dynamic disorder, resolvable using TWINABS for data integration .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing Cl and F groups activate the aromatic ring toward NAS. Kinetic studies (e.g., monitoring by HPLC) reveal that the 4-fluoro position is meta-directing, favoring substitution at the 2- or 6-positions. Competing pathways (e.g., ester hydrolysis under basic conditions) can be minimized using aprotic solvents like DMF. Isotopic labeling (O in methoxy groups) can track reaction pathways .

Q. How to address contradictions in spectroscopic vs. computational data for this compound?

- Methodological Answer : Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-predicted values often arise from solvent effects or basis set limitations. For example, PCM solvent models in Gaussian09 improve agreement for F shifts. Cross-validation with solid-state NMR or temperature-dependent studies can resolve dynamic effects (e.g., rotational barriers of the ester group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.